Physical and chemical properties of 3'-Bromo-5'-chloro-2,3-dimethyl-1,1'-biphenyl
Physical and chemical properties of 3'-Bromo-5'-chloro-2,3-dimethyl-1,1'-biphenyl
An In-depth Technical Guide to 3'-Bromo-5'-chloro-2,3-dimethyl-1,1'-biphenyl: Properties, Synthesis, and Analysis
Foreword from the Senior Application Scientist:
In the landscape of modern chemical research, particularly within drug discovery and materials science, the utility of a molecule is defined by a comprehensive understanding of its properties and behavior. Substituted biphenyls represent a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] This guide is dedicated to a specific, yet potentially pivotal, member of this class: 3'-Bromo-5'-chloro-2,3-dimethyl-1,1'-biphenyl.
This document moves beyond a simple recitation of data. It is crafted for the practicing researcher, providing not only the physical and chemical properties but also the scientific rationale behind its synthesis and the validation of its structure. We will explore a robust synthetic strategy, delve into the nuances of its analytical characterization, and provide essential safety protocols. Our objective is to equip you, the scientist, with the foundational knowledge required to confidently incorporate this versatile building block into your research endeavors.
Compound Overview and Structural Elucidation
3'-Bromo-5'-chloro-2,3-dimethyl-1,1'-biphenyl is a poly-substituted aromatic hydrocarbon. Its structure is characterized by two phenyl rings linked by a single bond, with a specific arrangement of bromo, chloro, and methyl substituents. This precise substitution pattern offers distinct steric and electronic properties, making it a valuable intermediate for creating complex molecular architectures. The halogenated sites provide reactive handles for further chemical transformations, such as cross-coupling reactions, while the dimethylated ring influences the dihedral angle between the phenyl groups, a critical parameter in many applications.
The fundamental identity of the compound is established by its chemical formula and structure.
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.
Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings. [1]
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (3-bromo-5-chlorophenyl)boronic acid (1.0 eq), 1-iodo-2,3-dimethylbenzene (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed toluene (forming a ~0.2 M solution) followed by a degassed 2 M aqueous solution of potassium carbonate (3.0 eq). The use of a phase-transfer catalyst like TBAB can be beneficial but is often not required.
-
Causality: The biphasic toluene/water system is standard for Suzuki couplings. The aqueous base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The palladium(0) complex is the active catalyst that facilitates the oxidative addition and reductive elimination steps.
-
-
Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring under a positive pressure of nitrogen. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup and Extraction: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3'-Bromo-5'-chloro-2,3-dimethyl-1,1'-biphenyl.
-
Trustworthiness: This self-validating protocol includes in-process monitoring (TLC/LC-MS) to ensure reaction completion and a standard chromatographic purification step to ensure the final product meets purity specifications, which can be confirmed by the analytical methods described below.
-
Reactivity Profile
The molecule possesses two distinct halogen atoms, offering opportunities for sequential, site-selective reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for the potential to first substitute at the bromine position, followed by a second, more forcing reaction at the chlorine position.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques provides an unambiguous structural confirmation. [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple aromatic protons in different chemical environments.
-
Aromatic Region (δ 7.0-7.8 ppm): Multiple multiplets are expected. The protons on the dimethylated ring will show characteristic splitting patterns influenced by their neighbors. The protons on the bromo-chloro substituted ring will appear as distinct signals, likely showing small meta-couplings.
-
Aliphatic Region (δ 2.0-2.4 ppm): Two distinct singlets are expected for the two methyl groups (2-CH₃ and 3-CH₃), each integrating to 3H. Their exact chemical shifts will be influenced by steric compression and electronic effects.
-
-
¹³C NMR: The carbon NMR will show 14 distinct signals for the 14 unique carbon atoms.
-
Aromatic Region (δ 120-145 ppm): Signals for the 12 aromatic carbons will be observed. The carbons directly attached to the halogens (C-Br, C-Cl) will have characteristic chemical shifts.
-
Aliphatic Region (δ 15-25 ppm): Two signals corresponding to the two methyl carbons.
-
-
2D NMR: Techniques like COSY (H-H correlation) and HMBC (long-range C-H correlation) would be essential to definitively assign all proton and carbon signals and confirm the connectivity between the two rings. [3]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The key feature will be a complex cluster of peaks for the molecular ion due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl).
-
Isotopic Pattern: A characteristic pattern will be observed:
-
M⁺: (¹²C₁₄¹H₁₂⁷⁹Br³⁵Cl)
-
M+2: A more intense peak due to contributions from (¹²C₁₄¹H₁₂⁸¹Br³⁵Cl) and (¹²C₁₄¹H₁₂⁷⁹Br³⁷Cl).
-
M+4: A peak from (¹²C₁₄¹H₁₂⁸¹Br³⁷Cl). The relative intensities of these peaks (approximately 100:125:30) provide a definitive fingerprint for the presence of one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy can confirm the presence of key functional groups.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1100-1000 cm⁻¹: C-Cl stretching.
-
~700-600 cm⁻¹: C-Br stretching.
Safety, Handling, and Storage
Proper handling of halogenated aromatic compounds is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not available, the following precautions are based on similar chemicals. [4][5][6]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
Conclusion and Future Perspectives
3'-Bromo-5'-chloro-2,3-dimethyl-1,1'-biphenyl is a compound with significant potential as a versatile chemical intermediate. This guide has detailed its structural and physicochemical properties, outlined a robust synthetic protocol via Suzuki-Miyaura coupling, and established a comprehensive framework for its analytical characterization and safe handling. The presence of differentiated reactive halogen sites makes it an attractive platform for the synthesis of complex, multi-substituted biphenyls, which are of high interest in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials. Future research will likely focus on exploiting its unique substitution pattern to build novel molecular entities with tailored biological or physical properties.
References
-
Chem Service. (2015, May 5). SAFETY DATA SHEET. Retrieved from [Link]
-
ChemBK. (n.d.). 3'-Bromo-2,5-dimethyl-1,1'-biphenyl. Retrieved from [Link]
-
Chemspace. (n.d.). 3'-bromo-5'-hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide. Retrieved from [Link]
-
MolPort. (n.d.). 3'-bromo-5'-hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide. Retrieved from [Link]
-
National Taiwan Normal University. (2022, April 27). Tasks in NMR data analysis for Nature Products. Retrieved from [Link]
-
El-Mekabaty, A., et al. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-5-chloro-3,3-dimethylpentane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for manuscript c4ob02436b. Retrieved from [Link]
-
Asian Journal of Chemistry. (2019, November 16). A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. Retrieved from [Link]
- Google Patents. (n.d.). CN101735023A - Method for preparing 3-bromo-5-chlorophenol.
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nmr.sinica.edu.tw [nmr.sinica.edu.tw]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
